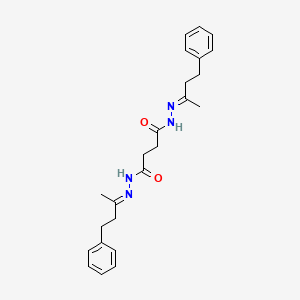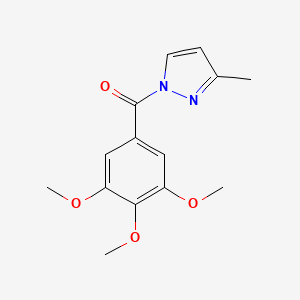![molecular formula C14H19N3O5S B5885596 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DNP, is a chemical compound that has been widely studied for its potential use in scientific research. DNP is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves the uncoupling of oxidative phosphorylation in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which can result in weight loss and improved metabolic function. This compound has also been shown to have antioxidant properties, which may contribute to its beneficial effects in certain disease states.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that have been studied in both animal and human models. In addition to its effects on mitochondrial function, this compound has been shown to have anti-inflammatory properties, as well as potential neuroprotective effects. This compound has also been studied for its potential use in the treatment of certain cancers, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its ability to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This can be useful in studying metabolic disorders and obesity. However, one limitation of using this compound in research is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is in the development of safer and more effective analogs of this compound that can be used in research and potentially in clinical settings. Another area of research is in the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Finally, there is interest in using this compound in combination with other compounds or therapies to enhance its potential benefits while minimizing its potential risks.
合成法
The synthesis of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be achieved through a multi-step process that involves the reaction of piperidine with 2,3-dimethyl-4-nitrobenzenesulfonyl chloride. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used to produce this compound for use in research studies.
科学的研究の応用
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of mitochondrial function. This compound has been shown to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This has led to interest in using this compound as a potential treatment for obesity and metabolic disorders.
特性
IUPAC Name |
1-(2,3-dimethyl-4-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-9-10(2)13(4-3-12(9)17(19)20)23(21,22)16-7-5-11(6-8-16)14(15)18/h3-4,11H,5-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYACPZTYSPRTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)

![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)